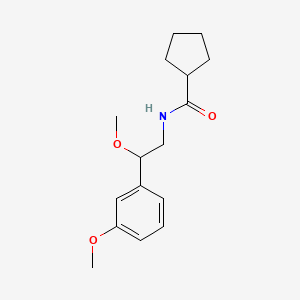
N-(2-甲氧基-2-(3-甲氧基苯基)乙基)环戊烷甲酰胺
货号 B2668464
CAS 编号:
1797893-25-4
分子量: 277.364
InChI 键: BSHLKKQFIDYGGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cyclopentanecarboxamide” is a complex organic compound. It contains functional groups such as amide, ether, and aromatic ring which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the methoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would include a cyclopentanecarboxamide core with a methoxyphenethyl group attached via an amide bond. The presence of the methoxy groups and the aromatic ring could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide bond and the nonpolar aromatic ring could affect its solubility, melting point, and other properties .科学研究应用
分析毒理学
- 分析图谱和生物基质分析:De Paoli 等人 (2013) 进行的研究重点是对芳基环己胺进行表征,包括美托西他明,其在结构上与 N-(2-甲氧基-2-(3-甲氧基苯基)乙基)环戊烷甲酰胺相关。他们开发了一种使用气相色谱、质谱和 HPLC-UV 等技术对血液、尿液和玻璃体等生物基质中的这些化合物进行定性和定量分析的方法 (De Paoli 等人,2013)。
药理学和神经科学
- 5-HT1A 受体研究:各种研究都集中在与 N-(2-甲氧基-2-(3-甲氧基苯基)乙基)环戊烷甲酰胺在结构上相关的化合物,例如 WAY-100635,它是一种强效且选择性的 5-HT1A 受体拮抗剂。这项研究对理解血清素受体的功能以及开发用于精神和神经疾病的新治疗剂具有重要意义 (Forster 等人,1995), (Craven 等人,1994)。
生物化学和分子生物学
- 衍生物的合成和表征:该领域的研究所,例如 Fukada 和 Yamamoto (1985) 的工作,涉及合成和表征环戊酮的各种衍生物,这与 N-(2-甲氧基-2-(3-甲氧基苯基)乙基)环戊烷甲酰胺的结构有关。这些研究对开发新材料和理解化学反应具有重要意义 (Fukada & Yamamoto,1985)。
腐蚀科学
- 腐蚀抑制研究:已经对与 N-(2-甲氧基-2-(3-甲氧基苯基)乙基)环戊烷甲酰胺具有结构相似性的化合物(例如乙基氢[(甲氧基苯基)(甲基氨基)甲基]膦酸酯衍生物)进行了研究,以研究其作为腐蚀抑制剂的效率。这些研究在材料科学和工业应用中具有重要意义 (Djenane 等人,2019)。
未来方向
属性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-5-8-13(10-14)15(20-2)11-17-16(18)12-6-3-4-7-12/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLKKQFIDYGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Benzyl 1,3-oxazinane-3-carboxylate
1790971-51-5

![N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2668383.png)
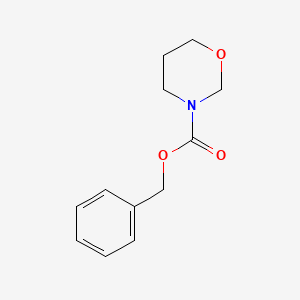
![(2,5-Dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2668385.png)
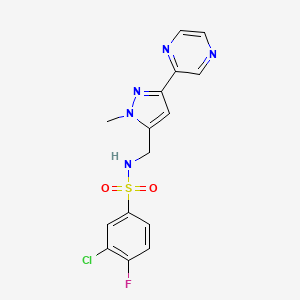
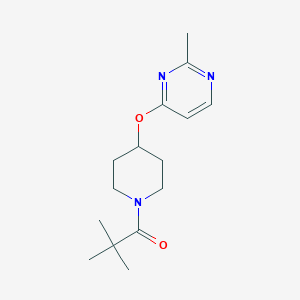
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)

![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668395.png)
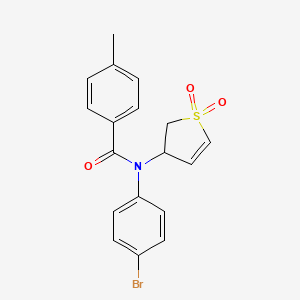
![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)

![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)
